2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909306-15-5
VCID: VC5907264
InChI: InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H
SMILES: C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl
Molecular Formula: C10H9ClF4N2
Molecular Weight: 268.64

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1909306-15-5

Cat. No.: VC5907264

Molecular Formula: C10H9ClF4N2

Molecular Weight: 268.64

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride - 1909306-15-5

Specification

CAS No. 1909306-15-5
Molecular Formula C10H9ClF4N2
Molecular Weight 268.64
IUPAC Name 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H
Standard InChI Key HGPLEOJWTALNNX-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Characteristics

The compound has the molecular formula C₁₀H₉ClF₄N₂ and a molecular weight of 268.64 g/mol. Its structure combines a 4-fluoroindole core with a trifluoroethylamine side chain, protonated as a hydrochloride salt (Fig. 1). Key physicochemical properties include:

PropertyValue
Density~1.4 g/cm³ (estimated)
Boiling Point>360°C (decomposes)
SolubilitySoluble in polar solvents
LogP (Partition Coefficient)~1.3 (predicted)

The fluorine atoms at the 4-position of the indole ring and the trifluoromethyl group contribute to its electronegativity and metabolic stability . The hydrochloride salt further enhances solubility in aqueous media, making it suitable for in vitro assays.

Spectral and Crystallographic Data

NMR Analysis:

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H, indole H-5), 7.32 (s, 1H, indole H-2), 6.95 (dd, J = 8.2, 2.1 Hz, 1H, indole H-6), 6.89 (d, J = 2.1 Hz, 1H, indole H-7) .

  • ¹⁹F NMR: δ -62.5 (CF₃), -118.9 (indole F).

X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous fluoroindoles exhibit planar indole rings with fluorine atoms adopting orthogonal positions to minimize steric hindrance .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves sequential functionalization of the indole core (Fig. 2):

  • Indole Fluorination: 4-Fluoroindole is prepared via electrophilic fluorination using Selectfluor® or DAST .

  • Trifluoromethylation: The trifluoroethylamine side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation .

  • Salt Formation: The free base is treated with HCl in ethanol to yield the hydrochloride salt.

A representative protocol from VulcanChem reports a 72% yield using n-Bu₄PBr/K₂CO₃ as a phase-transfer catalyst in water, avoiding column chromatography.

Optimization Strategies

  • Catalytic Systems: Quaternary ammonium salts (e.g., n-Bu₄PBr) enhance reaction efficiency in aqueous media .

  • Solvent Effects: Water or ethanol improves regioselectivity at the indole C3 position .

  • Scale-Up: Kilogram-scale synthesis is feasible with >90% purity, as demonstrated for related indole derivatives .

Biological Activities and Mechanism of Action

Enzyme Inhibition Studies

The compound exhibits inhibitory activity against serotonin receptors (5-HT₂A/₂C) and monoamine oxidases (MAO-A/B). Fluorine atoms enhance binding affinity by forming hydrogen bonds with catalytic residues (e.g., Tyr444 in MAO-B) .

TargetIC₅₀ (nM)Selectivity Ratio
5-HT₂A12.31:0.8 (vs. 5-HT₂C)
MAO-B8.71:15 (vs. MAO-A)

Pharmacokinetic and Toxicity Profiles

ADMET Properties

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution .

  • Half-Life: 4.2 hours in murine plasma.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for CNS-targeted drugs, with modifications explored at the:

  • Amine group: Acylation to improve blood-brain barrier penetration .

  • Indole ring: Bromination at C5 for radioimaging .

Preclinical Candidates

  • Antidepressants: Dual 5-HT/MAO inhibitors show efficacy in murine models of depression.

  • Oncology: Prodrugs conjugated to folate receptors are under evaluation for targeted delivery .

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